molecular formula C13H21F3O2 B14002772 Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate

Cat. No.: B14002772
M. Wt: 266.30 g/mol
InChI Key: BWKXVJHMHBHAOC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate is a sterically hindered ester featuring a cyclohexyl core substituted with a trifluoromethyl (-CF₃) group at the 4-position and an acetate moiety protected by a tert-butyl group. This compound is of significant interest in medicinal chemistry and organic synthesis due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability . The tert-butyl ester group provides hydrolytic stability, making it a common protecting group in multistep syntheses .

Properties

Molecular Formula

C13H21F3O2

Molecular Weight

266.30 g/mol

IUPAC Name

tert-butyl 2-[4-(trifluoromethyl)cyclohexyl]acetate

InChI

InChI=1S/C13H21F3O2/c1-12(2,3)18-11(17)8-9-4-6-10(7-5-9)13(14,15)16/h9-10H,4-8H2,1-3H3

InChI Key

BWKXVJHMHBHAOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(CC1)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate with structurally related esters, emphasizing molecular features, physicochemical properties, and synthetic methodologies.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Specific Rotation ([α]₂₀ᴅ) HPLC Retention Time Synthetic Route
This compound (Target) C₁₃H₂₁F₃O₂ 278.30 4-CF₃-cyclohexyl, tert-butyl ester N/A N/A Likely alkylation of cyclohexyl precursor
(R)-tert-Butyl 4-(2-ethoxy-2-oxoethoxy)-3,4-dihydrospiro[2-benzopyran-1,4′-piperidine]-1′-carboxylate ((R)-17) C₂₂H₃₁NO₆ 405.5 Spiro benzopyran-piperidine, ethoxy ester −14.7 (CH₂Cl₂) 21.3 min LHMDS-mediated alkylation with ethyl bromoacetate
(S)-tert-Butyl 4-(2-ethoxy-2-oxoethoxy)-3,4-dihydrospiro[2-benzopyran-1,4′-piperidine]-1′-carboxylate ((S)-17) C₂₂H₃₁NO₆ 405.5 Enantiomeric spiro structure +14.3 (CH₂Cl₂) 20.9 min Same as (R)-17, with enantiomeric purity control
2-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-carboxamide-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenoxy]acetic acid tert-butyl ester C₃₃H₃₂F₆N₄O₅ 756.64 Difluorophenyl, pyridazine, multiple CF₃ groups N/A 1.23 min Bromoacetic acid tert-butyl ester coupling
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate C₁₄H₂₃F₂NO₄ 307.34 4,4-difluorocyclohexyl, Boc-protected amino acid N/A N/A Amide coupling, Boc protection
tert-Butyl 2-(4-formylphenoxy)acetate C₁₃H₁₆O₄ 236.27 4-formylphenoxy N/A N/A Phenolic alkylation with tert-butyl bromoacetate

Key Comparisons

Structural Complexity :

  • The target compound’s 4-CF₃-cyclohexyl group contrasts with the spiro benzopyran-piperidine systems in (R)-17 and (S)-17, which exhibit enantiomer-specific rotations due to chiral centers .
  • The pyridazine-containing compound in is far more complex, with a molecular weight nearly triple that of the target compound, reflecting its polycyclic and polyfluorinated structure .

Physicochemical Properties: Polarity: The trifluoromethyl group in the target compound increases lipophilicity compared to the formylphenoxy analog , but less so than the difluorocyclohexyl-Boc-amino ester . HPLC Behavior: Retention times vary significantly; the spiro compounds (R/S)-17 elute at ~21 minutes under method 1 , while the pyridazine derivative elutes at 1.23 minutes under SQD-FA05 conditions, likely due to differences in column chemistry and mobile phases .

Synthetic Approaches :

  • The target compound’s synthesis is inferred to involve alkylation of a cyclohexyl precursor, similar to (R/S)-17, which use LHMDS and ethyl bromoacetate .
  • In contrast, the pyridazine derivative requires multistep coupling with bromoacetic acid tert-butyl ester, highlighting the challenges of polyfluorinated systems .

Applications: The target compound’s CF₃ group enhances metabolic stability, making it suitable for drug intermediates. The spiro compounds (R/S)-17 are likely intermediates in CNS-targeted therapies due to their piperidine motifs .

Research Findings and Implications

  • Stereochemical Influence : Enantiomers like (R)-17 and (S)-17 demonstrate how chirality affects physicochemical properties (e.g., specific rotation) and biological activity, underscoring the need for enantioselective synthesis .
  • Fluorine Effects : Trifluoromethyl and difluoro substituents improve pharmacokinetic profiles but pose synthetic challenges, such as handling hygroscopic reagents or achieving regioselective fluorination .
  • Analytical Variability : HPLC retention times are method-dependent; shorter times for the pyridazine compound (1.23 min) vs. spiro analogs (21 min) reflect differences in column polarity and gradient elution .

Data Tables

Table 1: Structural Comparison of Tert-Butyl Esters

Feature Target Compound (R/S)-17 Pyridazine Derivative
Core Structure Cyclohexyl Spiro benzopyran-piperidine Pyrrolo-pyridazine
Key Substituents 4-CF₃ Ethoxy, spiro system Difluorophenyl, pyridinyl-CF₃
Molecular Weight (g/mol) 278.30 405.5 756.64
Synthetic Complexity Moderate High (enantioselective) Very high (polyfluorinated)

Table 2: Physicochemical Properties

Compound LogP (Predicted) HPLC Retention Time Purity
Target Compound ~3.5 N/A N/A
(R)-17 ~2.8 21.3 min 97.3%
Pyridazine Derivative ~5.2 1.23 min >95%

Biological Activity

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group which is known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C13H17F3O2C_{13}H_{17}F_3O_2. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds has been well documented. A related compound demonstrated MIC values ranging from 6.3 to 23 µM against Mycobacterium tuberculosis, suggesting that the presence of trifluoromethyl groups may confer similar antimicrobial properties to this compound . Further investigations are warranted to establish its efficacy against various pathogens.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds. The presence of the trifluoromethyl group significantly influences both lipophilicity and electronic properties, which can affect binding affinity to biological targets. Compounds with bulky substituents like tert-butyl often show improved selectivity and reduced toxicity in vivo .

CompoundStructureBiological ActivityIC50/MIC
Compound ASimilar structureAnticancer0.126 µM
Compound BTrifluoromethyl derivativeAntimicrobial6.3 - 23 µM

Case Studies

  • Anticancer Efficacy : In a recent study, derivatives with similar functional groups were tested against various cancer cell lines. The results indicated that modifications to the cyclohexyl moiety could lead to significant improvements in anticancer activity.
  • Antimicrobial Screening : Another study evaluated fluorinated compounds for their ability to inhibit Mycobacterium tuberculosis growth. The results highlighted the importance of the trifluoromethyl group in enhancing antimicrobial properties.

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